molecular formula C6H3IN4O2 B2864656 1-Azido-4-iodo-2-nitrobenzene CAS No. 89488-56-2

1-Azido-4-iodo-2-nitrobenzene

Cat. No.: B2864656
CAS No.: 89488-56-2
M. Wt: 290.02
InChI Key: YYKRWOVOXYZYPH-UHFFFAOYSA-N
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Description

1-Azido-4-iodo-2-nitrobenzene (C₆H₃IN₄O₂) is an aromatic compound featuring three distinct functional groups: an azide (-N₃) at position 1, a nitro (-NO₂) group at position 2, and an iodine atom at position 4. The combination of these groups imparts unique reactivity and physicochemical properties. Azides are known for their high energy content and utility in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the electron-withdrawing nitro and iodo substituents influence the compound’s electronic structure, solubility, and stability .

Properties

IUPAC Name

1-azido-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKRWOVOXYZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-56-2
Record name 1-azido-4-iodo-2-nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 4-iodo-2-nitroaniline followed by the substitution of the diazonium group with an azido group using sodium azide . The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 1-azido-4-iodo-2-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially hazardous nature of azides and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium iodide, and copper catalysts.

    Reduction Reactions: Hydrogen gas, palladium on carbon, and other reducing agents.

    Cycloaddition Reactions: Alkynes and copper catalysts.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: 4-iodo-2-nitroaniline.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

1-Azido-4-iodo-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-4-iodo-2-nitrobenzene involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further react to form different derivatives. These transformations are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-azido-4-iodo-2-nitrobenzene and related aryl azides/nitrobenzenes are analyzed below. Key factors include substituent identity, position, molecular weight, reactivity, and crystallographic data.

Substituent Identity and Position Effects

  • 1-Azido-2-chloro-4-nitrobenzene (C₆H₃ClN₄O₂): Replacing iodine with chlorine reduces molecular weight (198.57 g/mol vs. 315.01 g/mol for the iodo analog) and alters leaving-group reactivity. Chlorine is a weaker leaving group than iodine, making nucleophilic substitution reactions slower. This compound crystallizes in the monoclinic system (space group P2₁/n) .
  • 2-Azido-1-bromo-4-nitrobenzene (C₆H₃BrN₄O₂) : Bromine at position 1 increases molecular weight (243.02 g/mol) compared to chlorine but is less polarizable than iodine. The azide group at position 2 may sterically hinder reactions at the nitro group .
  • 1-Azido-4-methoxy-2-nitrobenzene (C₇H₅N₅O₃) : The methoxy (-OCH₃) group at position 4 is electron-donating, counteracting the electron-withdrawing effects of the nitro group. This enhances ring activation for electrophilic substitution compared to the iodo analog .

Functional Group Comparisons

  • 1-Chloro-4-nitrobenzene (C₆H₄ClNO₂): Lacking an azide group, this compound is less reactive in cycloaddition reactions but serves as a stable intermediate in antioxidant synthesis.
  • 2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol (Compound H in ): An azo (-N=N-) derivative with iodine and nitro groups. The azo linkage enables photoisomerization, unlike the azide group, which prioritizes thermal or catalytic reactivity .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity/Applications Crystallographic Data
This compound C₆H₃IN₄O₂ 315.01 Azide (1), Iodo (4), Nitro (2) Click chemistry, explosive precursor Not reported
1-Azido-2-chloro-4-nitrobenzene C₆H₃ClN₄O₂ 198.57 Azide (1), Chloro (2), Nitro (4) Nucleophilic substitution studies Monoclinic, P2₁/n
2-Azido-1-bromo-4-nitrobenzene C₆H₃BrN₄O₂ 243.02 Azide (2), Bromo (1), Nitro (4) Steric hindrance studies Not reported
1-Azido-4-methoxy-2-nitrobenzene C₇H₅N₅O₃ 227.15 Azide (1), Methoxy (4), Nitro (2) Electrophilic substitution models Not reported
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 Chloro (1), Nitro (4) Antioxidant intermediate Not reported

Biological Activity

1-Azido-4-iodo-2-nitrobenzene is a compound of significant interest in medicinal chemistry and biochemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_7H_4N_4O_2I and features an azido group (-N₃), an iodo group (-I), and a nitro group (-NO₂) attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The azido group can participate in nucleophilic substitution reactions, allowing the compound to form adducts with various biological macromolecules, including proteins and nucleic acids.
  • Electrophilic Aromatic Substitution : The iodo and nitro groups can facilitate electrophilic aromatic substitution, which may lead to modifications in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The nitro group is known to generate reactive oxygen species, which can induce oxidative stress in cells, potentially leading to apoptosis or necrosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with nitro groups have been shown to possess activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through the generation of ROS and the activation of caspase pathways. The presence of the azido group may enhance its ability to penetrate cell membranes, increasing its efficacy as an anticancer agent.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several nitro-substituted benzene derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold.
  • Anticancer Studies : In vitro studies using human cancer cell lines showed that this compound induced cell death at micromolar concentrations. Mechanistic studies suggested that ROS generation was a key factor in mediating this effect.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via ROS
Enzyme InhibitionCompetitive inhibition

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